molecular formula C7Cl3F11 B15288864 4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene CAS No. 755-13-5

4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene

Cat. No.: B15288864
CAS No.: 755-13-5
M. Wt: 399.4 g/mol
InChI Key: OPNJDWSPEUABTI-UHFFFAOYSA-N
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Description

4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene is a halogenated organic compound with the molecular formula C7Cl3F11. It is characterized by the presence of multiple chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is known for its high density (1.724 g/cm³) and boiling point (193.4ºC at 760 mmHg) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene typically involves the halogenation of perfluorinated hydrocarbons. One common method is the reaction of perfluoroheptene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while reactions with potassium fluoride can produce fluorinated analogs.

Scientific Research Applications

4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of halogenated hydrocarbons on biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of drugs with enhanced stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which 4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong bonds with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl silanetriol
  • 1H,1H,2H,2H-Perfluorooctyl iodide
  • 1H,1H,2H,2H-Perfluorooctanesulfonic acid

Uniqueness

4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

755-13-5

Molecular Formula

C7Cl3F11

Molecular Weight

399.4 g/mol

IUPAC Name

4,6,7-trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene

InChI

InChI=1S/C7Cl3F11/c8-4(16,3(14,15)1(11)2(12)13)6(18,19)5(9,17)7(10,20)21

InChI Key

OPNJDWSPEUABTI-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)F

Origin of Product

United States

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